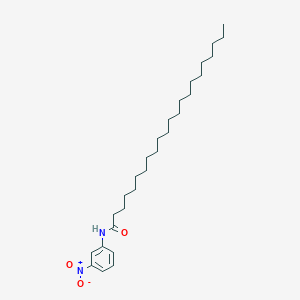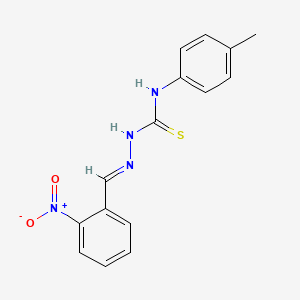
N-(3-nitrophenyl)docosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)docosanamide: is an organic compound with the molecular formula C28H48N2O3 It is an amide derivative, where the amide group is attached to a long-chain fatty acid and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)docosanamide typically involves the reaction of docosanoic acid with 3-nitroaniline. The process can be summarized as follows:
Activation of Docosanoic Acid: Docosanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated docosanoic acid is then reacted with 3-nitroaniline under controlled conditions to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-nitrophenyl)docosanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 3-nitroaniline.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, elevated temperatures.
Hydrolysis: Strong acids or bases, elevated temperatures.
Major Products Formed:
Reduction: N-(3-aminophenyl)docosanamide.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Docosanoic acid and 3-nitroaniline.
Applications De Recherche Scientifique
N-(3-nitrophenyl)docosanamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of amide bond formation and cleavage, as well as in the development of new synthetic methodologies.
Biology: The compound’s long-chain fatty acid moiety makes it a candidate for studies on lipid metabolism and interactions with biological membranes.
Industry: Used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)docosanamide involves its interaction with biological membranes and enzymes. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The nitrophenyl group can participate in various biochemical reactions, including redox processes and interactions with proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-(4-nitrophenyl)docosanamide: Similar structure but with the nitro group in the para position.
N-(3-nitrophenyl)octadecanamide: Similar structure but with a shorter fatty acid chain.
Uniqueness: N-(3-nitrophenyl)docosanamide is unique due to its specific combination of a long-chain fatty acid and a meta-substituted nitrophenyl group. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C28H48N2O3 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
N-(3-nitrophenyl)docosanamide |
InChI |
InChI=1S/C28H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(31)29-26-22-21-23-27(25-26)30(32)33/h21-23,25H,2-20,24H2,1H3,(H,29,31) |
Clé InChI |
RECCQFUJYOMWDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542025.png)
![N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11542026.png)
![N-(2-{(2E)-2-[(1-benzyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11542034.png)
![1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]](/img/structure/B11542037.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11542042.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11542049.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B11542058.png)
![4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11542062.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11542064.png)

![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542068.png)
![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11542075.png)
![4-(4-{(1E)-1-[(2E)-(2-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11542078.png)
